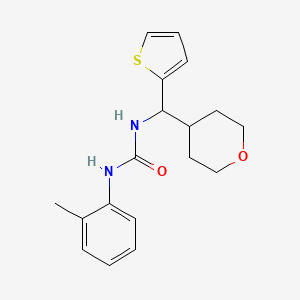
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea, a compound featuring a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C14H19N3OS
- Molecular Weight : 273.38 g/mol
The structure consists of a urea moiety linked to a tetrahydropyran ring and a thiophene group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Urea Core : Reacting an isocyanate with an appropriate amine.
- Introduction of the Tetrahydropyran Ring : Achieved through cyclization reactions.
- Attachment of the Thiophenyl Group : Using nucleophilic substitution reactions.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of urea derivatives similar to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (positive control) | A549 | 2.12 ± 0.18 |
| Sorafenib (positive control) | HCT-116 | 2.25 ± 0.71 |
The IC50 values indicate that these compounds exhibit potent inhibitory activity comparable to established anticancer drugs, suggesting that similar derivatives may hold promise as therapeutic agents against cancer.
The proposed mechanism by which these compounds exert their biological effects includes:
- Targeting Specific Receptors : For example, some derivatives act as selective antagonists at the κ-opioid receptor (KOR), influencing opioid signaling pathways.
- Inducing Apoptosis in Cancer Cells : By disrupting cellular signaling pathways involved in proliferation and survival.
Study on Antiproliferative Effects
A study conducted on a series of urea derivatives demonstrated that modifications to the urea structure significantly affected their antiproliferative activities against cancer cell lines such as A549 and HCT-116. The structure–activity relationship (SAR) analysis revealed that specific substituents enhance binding affinity and biological efficacy.
Pharmacokinetics
Pharmacokinetic studies indicate that these compounds exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in vitro and in vivo. For instance, oral administration of certain analogs showed effective antagonism against KOR agonist-induced effects in animal models.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-5-2-3-6-15(13)19-18(21)20-17(16-7-4-12-23-16)14-8-10-22-11-9-14/h2-7,12,14,17H,8-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJARJWCHHMQPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














